molecular formula C27H22Cl2N4O B1682490 Tipifarnib S enantiomer

Tipifarnib S enantiomer

Cat. No.: B1682490
M. Wt: 489.4 g/mol
InChI Key: PLHJCIYEEKOWNM-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(S)-amino-(4-chlorophenyl)-(3-methyl-4-imidazolyl)methyl]-4-(3-chlorophenyl)-1-methyl-2-quinolinone is a diarylheptanoid.

Biochemical Analysis

Biochemical Properties

Tipifarnib S enantiomer interacts with the enzyme farnesyltransferase (FTase) . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Although all RAS isoforms are FTase substrates, only HRAS is exclusively dependent upon farnesylation .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes . For instance, in head and neck squamous cell carcinoma (HNSCC), Tipifarnib treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of farnesyltransferase (FTase), which leads to the displacement of both mutant and wild-type HRAS from membranes . This results in the reduction of MAPK pathway signaling, inhibition of proliferation, and induction of apoptosis .

Temporal Effects in Laboratory Settings

It has been shown that Tipifarnib treatment can lead to marked cytotoxicity in vitro and tumor regression in vivo .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It has been shown that Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested .

Metabolic Pathways

The metabolic pathways that this compound is involved in are related to the inhibition of farnesyltransferase (FTase) . This leads to the displacement of both mutant and wild-type HRAS from membranes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Subcellular Localization

The subcellular localization of this compound is related to its role as a farnesyltransferase (FTase) inhibitor . FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes .

Properties

IUPAC Name

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipifarnib S enantiomer
Reactant of Route 2
Tipifarnib S enantiomer
Reactant of Route 3
Reactant of Route 3
Tipifarnib S enantiomer
Reactant of Route 4
Reactant of Route 4
Tipifarnib S enantiomer
Reactant of Route 5
Reactant of Route 5
Tipifarnib S enantiomer
Reactant of Route 6
Reactant of Route 6
Tipifarnib S enantiomer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.